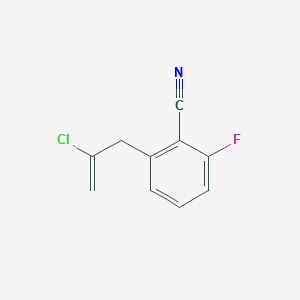

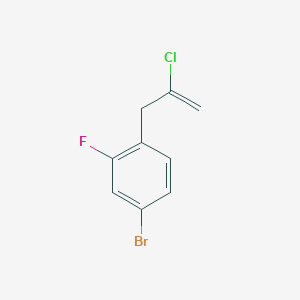

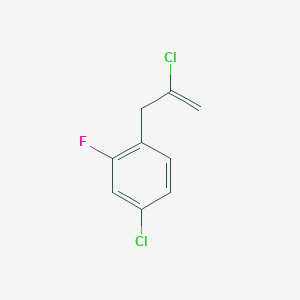

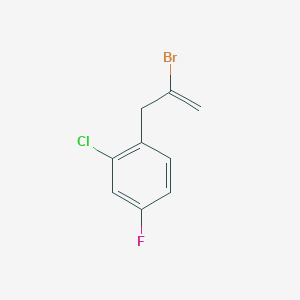

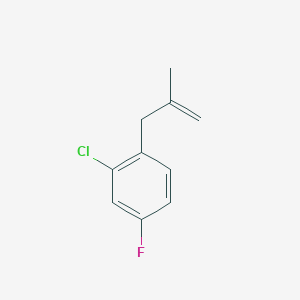

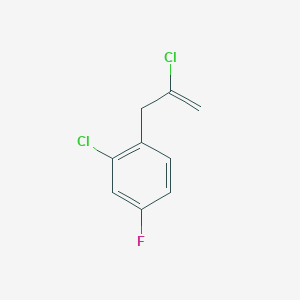

2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene

Overview

Description

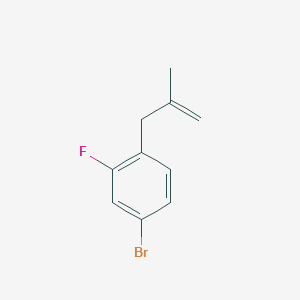

“2-Chloro-4-fluorotoluene” is a compound that has been used in the synthesis of various agrochemical intermediates . It’s also known by other names such as “2-CHLORO-4-FLUORO-1-METHYLBENZENE”, “2-Chlor-4-fluortoluol”, “2-CHLORO-3-FLUOROTOLU”, “2-CHLORO-4-FLUOROTOLUENE”, and "4-FLUORO-2-CHLOROTOLUENE" .

Synthesis Analysis

The synthesis of “2-Chloro-4-fluorotoluene” involves several steps including photochlorination, nitration, bromination, alkylation, and reduction . The starting material is “3-Chloro-4-methylphenylamine” and the process involves the use of anhydrous hydrogen fluoride .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-fluorotoluene” include a boiling point of 154-156 °C, a density of 1.197 g/mL at 25 °C, and a refractive index of n 20/D 1.499 . It’s a clear liquid that ranges in color from colorless to light yellow .

Scientific Research Applications

Synthetic Methods and Chemical Interactions

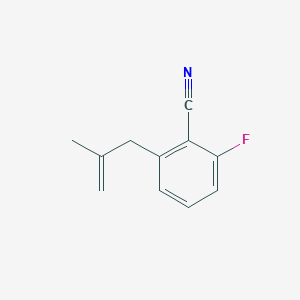

- A study by Qiu et al. (2009) explored a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting the challenges and solutions in synthesizing complex fluorinated compounds. This research could provide insights into methodologies applicable to synthesizing related compounds like 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Applications and Effects

- Sicard and Baker (2020) reviewed the progress in fluorocarbon synthesis since the 1930s, focusing on applications as refrigerants, aerosol propellants, and solvents. Understanding the environmental impact and applications of fluorinated compounds like the one could be informed by this historical and technical context (Sicard & Baker, 2020).

Material Science and Engineering

- Feng et al. (2016) provided an extensive review of fluorinated graphene, discussing synthetic methods, properties, and applications. The study of fluorine-carbon bonds in materials like fluorinated graphene could offer parallels to understanding the properties and potential applications of 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene (Feng, Long, Feng, & Li, 2016).

Biomedical Applications

- Nordberg (2007) reviewed the development of amyloid imaging ligands for Alzheimer's disease, including compounds with complex molecular structures. This research highlights the biomedical applications of synthetic chemistry in developing diagnostic tools (Nordberg, 2007).

Analytical and Environmental Chemistry

- Werner, Garratt, and Pigott (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides to various materials, providing insight into environmental behaviors of chlorinated organic compounds. This could offer perspectives on the environmental fate and analysis of compounds with similar structures (Werner, Garratt, & Pigott, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-chloro-4-fluorophenylboronic acid and 2-Chloro-4-fluorotoluene , are often used in the synthesis of various pharmaceuticals and pesticides, suggesting that they may interact with a wide range of biological targets.

Biochemical Pathways

For example, halogenation can alter the activity of enzymes, the structure of proteins, or the properties of cell membranes .

Result of Action

These effects can include changes in enzyme activity, alterations in cell signaling pathways, or disruptions in cell membrane integrity .

properties

IUPAC Name |

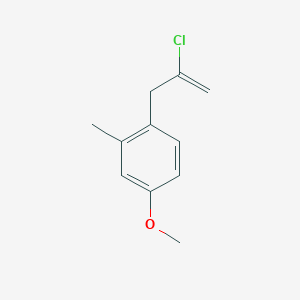

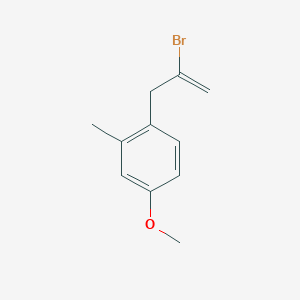

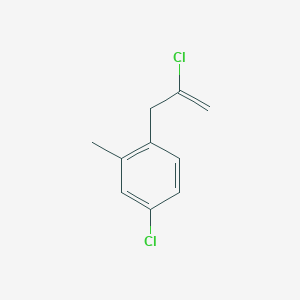

2-chloro-1-(2-chloroprop-2-enyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-8(12)5-9(7)11/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFSARDUDHRYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=C(C=C(C=C1)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene | |

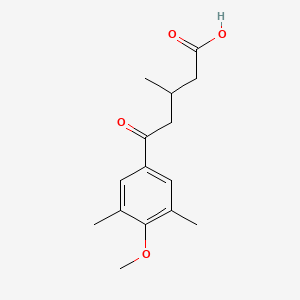

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.